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Compound of Interest

Compound Name: TUG-1609

Cat. No.: B1193712 Get Quote

The TUG (Tether containing UBX domain for GLUT4) protein, encoded by the ASPSCR1 gene,

is a critical regulator of glucose homeostasis. Its primary role involves the intracellular

sequestration of GLUT4-containing storage vesicles (GSVs) in muscle and adipose tissues.

Upon insulin stimulation, TUG undergoes proteolytic cleavage, releasing these vesicles for

translocation to the plasma membrane to facilitate glucose uptake.[1][2][3] Mutations in the

ASPSCR1 gene can drastically alter TUG's function, leading to significant pathophysiological

consequences. This guide provides a detailed comparison of wild-type TUG protein with its key

mutated forms, supported by experimental data and methodologies.

Functional Comparison: Wild-Type vs. Mutant TUG
The functional consequences of TUG mutations are best understood by comparing the wild-

type (WT) protein with two distinct types of mutants: a cleavage-resistant point mutant, which

results in a loss-of-function in the insulin signaling pathway, and the ASPSCR1-TFE3 fusion

oncoprotein, which results in a complete gain of a new, oncogenic function.

Table 1: Comparative Analysis of TUG Protein Variants
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Feature
Wild-Type (WT)
TUG

Cleavage-Resistant
Mutant (e.g.,
GGAA)

ASPSCR1-TFE3
Fusion
Oncoprotein

Primary Function

Intracellular tether for

GLUT4 Storage

Vesicles (GSVs).[1][4]

[5]

Constitutive tethering

of GSVs, loss of

insulin-stimulated

release.[1][2]

Aberrant nuclear

transcription factor.[6]

[7]

Cellular Localization

Cytosol, Golgi matrix,

ER-Golgi intermediate

compartment

(ERGIC).[1][8][9]

Remains at the Golgi

matrix, trapping

GSVs.[1]

Predominantly

nuclear.[10][11]

Response to Insulin

Undergoes

endoproteolytic

cleavage, releasing

GSVs for

translocation.[1][2][3]

Fails to cleave,

inhibiting insulin-

responsive GLUT4

translocation.[1][2]

Function is

independent of insulin

signaling; drives

transcription.[12]

Key Interaction

Partners

GLUT4, IRAP, Golgin-

160, PIST, p97/VCP.

[1][3][8][9]

GLUT4, Golgin-160

(maintains tethering

interactions).[1]

TFE3 transcription

factor domains,

VCP/p97, NuA4

Histone

Acetyltransferase

Complex, Mediator

Complex.[10][11][12]

Effect on GLUT4

Sequesters GLUT4

intracellularly in the

basal state; releases it

upon insulin

stimulation.[1][5]

Permanently

sequesters GLUT4

intracellularly, blocking

its function.[2]

Loss of interaction

with GLUT4; no direct

role in its trafficking.

[13][14]

Transcriptional Activity

The C-terminal

cleavage product can

enter the nucleus and

regulate genes related

to energy expenditure

(e.g., via PPARγ).[3]

No cleavage product

is formed; no

transcriptional activity.

Potent activator of

oncogenic

transcriptional

programs

(angiogenesis, cell

proliferation).[6][7][12]
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Pathophysiological

Outcome

Normal glucose

homeostasis.

Impaired insulin-

stimulated glucose

uptake, contributing to

insulin resistance.[2]

Drives Alveolar Soft

Part Sarcoma (ASPS)

and some renal cell

carcinomas.[10][13]

[15]

Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the

functional divergence caused by TUG mutations.

Wild-Type TUG Function in Insulin Signaling
The wild-type TUG protein is a key component of the insulin signaling pathway that regulates

glucose uptake.
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Caption: Insulin-stimulated cleavage of TUG releases GLUT4 vesicles.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1193712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oncogenic Function of the ASPSCR1-TFE3 Fusion
Protein
The t(X;17) translocation creates a fusion protein that relocates to the nucleus and acts as an

aberrant transcription factor, driving tumor growth.

Cytoplasm Nucleus

ASPSCR1-TFE3
Fusion Protein

ASPSCR1-TFE3

1. Nuclear Translocation

DNA Enhancers

3. Binds DNA

VCP/p97

2. Co-factor Binding

Oncogenic
Transcription

4. Activates

mRNA

5. Produces

cluster_cytoplasm

6. Export & Translation
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Click to download full resolution via product page

Caption: ASPSCR1-TFE3 fusion protein drives oncogenic gene expression.

Experimental Workflow: GLUT4 Translocation Assay
A key method to assess the function of wild-type TUG and the impact of cleavage-resistant

mutants is the GLUT4 translocation assay.
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1. Cell Culture
(e.g., L6-GLUT4myc myoblasts)

2. Serum Starvation
(Synchronize cells, ~3-4 hours)

3. Stimulation
(Add Insulin or control buffer for 20-30 min)

4. Primary Antibody Incubation
(Anti-myc Ab for non-permeabilized cells)

5. Cell Fixation
(e.g., with Paraformaldehyde)

6. Secondary Antibody Incubation
(Fluorescently-labeled anti-IgG)

7. Data Acquisition
(Flow Cytometry or Confocal Microscopy)

8. Quantification
(Measure Mean Fluorescence Intensity)

Click to download full resolution via product page

Caption: Workflow for quantifying cell surface GLUT4 via immunoassay.

Experimental Protocols
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Detailed methodologies are essential for reproducing and building upon published findings.

Below is a representative protocol for a common assay used to study TUG function.

Protocol: Quantification of GLUT4 Translocation by Flow
Cytometry
This protocol is adapted from methodologies for measuring cell surface GLUT4 in L6-

GLUT4myc myoblasts.[16][17] It allows for the quantitative comparison of GLUT4 on the

plasma membrane between basal and insulin-stimulated states.

1. Cell Preparation:

Culture L6-GLUT4myc myoblasts in 24-well plates until they reach 60-80% confluency.

Serum starve the cells for 3-4 hours in serum-free medium to establish a basal state with low

cell surface GLUT4.

2. Stimulation:

Prepare a 2X working stock of insulin (e.g., 200 nM for a final concentration of 100 nM) in

serum-free medium.

For stimulated wells, add an equal volume of 2X insulin solution. For basal (control) wells,

add an equal volume of serum-free medium.

Incubate the plate at 37°C in a 5% CO₂ incubator for 20-30 minutes.

3. Primary Antibody Staining (Non-permeabilized cells):

Prepare an antibody solution in cold PBS containing an anti-myc antibody (to detect the

exofacial epitope of GLUT4myc).

Wash cells twice with cold PBS to stop the stimulation.

Add the primary antibody solution to each well and incubate for 60 minutes at 4°C to label

only the GLUT4 transporters present on the cell surface.

4. Fixation and Secondary Staining:
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Wash the cells three times with cold PBS to remove unbound primary antibody.

Fix the cells by adding 1% paraformaldehyde (PFA) in PBS and incubating for 20 minutes at

room temperature.

Wash the cells again with PBS.

Add a fluorescently-labeled secondary antibody (e.g., AlexaFluor 488-conjugated anti-mouse

IgG) in a blocking buffer. Incubate for 30-45 minutes at room temperature in the dark.

5. Flow Cytometry Analysis:

Wash the cells twice with PBS to remove unbound secondary antibody.

Gently detach the cells using a cell lifter or trypsin-free dissociation buffer.

Transfer the cell suspension into flow cytometry tubes.

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 cells per

condition.

The mean fluorescence intensity (MFI) of the cell population is directly proportional to the

amount of GLUT4 on the plasma membrane. The fold-increase in MFI in insulin-stimulated

cells over basal cells represents the magnitude of GLUT4 translocation.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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